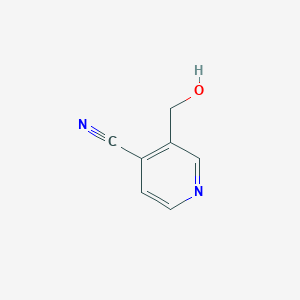

3-(Hydroxymethyl)isonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUDRYLGFDXERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482490 | |

| Record name | 3-(HYDROXYMETHYL)ISONICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58553-51-8 | |

| Record name | 3-(HYDROXYMETHYL)ISONICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Hydroxymethyl)isonicotinonitrile structure and properties

Topic: 3-(Hydroxymethyl)isonicotinonitrile: Structure, Synthesis, and Strategic Utility in Heterocyclic Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The "Janus-Faced" Pyridine Scaffold

3-(Hydroxymethyl)isonicotinonitrile (CAS 58553-51-8) represents a critical, yet often underutilized, "ortho-disubstituted" pyridine building block. Its structural uniqueness lies in the proximity of a nucleophilic hydroxymethyl group (C3) and an electrophilic nitrile group (C4). This arrangement creates a "Janus-faced" reactivity profile:

-

Open-Chain Utility: It serves as a precursor for 3,4-disubstituted pyridines found in kinase inhibitors.

-

Cyclic Latency: It acts as a masked equivalent of furo[3,4-c]pyridin-1(3H)-one , a core scaffold in novel proteasome inhibitors (e.g., nor-cerpegin analogs).

This guide provides a definitive technical analysis of its properties, synthesis, and handling, specifically addressing the challenge of controlling its spontaneous cyclization.

Chemical Identity & Physicochemical Profile

Unlike simple pyridines, this molecule exists on a stability precipice. In solution, particularly under acidic or basic catalysis, it exists in equilibrium with its cyclic imino-ether or lactone forms.

| Property | Data / Description |

| IUPAC Name | 3-(Hydroxymethyl)pyridine-4-carbonitrile |

| Common Synonyms | 3-Hydroxymethyl-4-cyanopyridine; 4-Cyano-3-pyridylmethanol |

| CAS Number | 58553-51-8 |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| SMILES | N#Cc1c(CO)cncc1 |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridine N), ~13.5 (Alcohol OH) |

| Stability Alert | High Cyclization Risk: Prone to intramolecular attack of -OH on -CN to form furo[3,4-c]pyridin-1(3H)-imine or lactone.[1][2] |

Synthetic Pathways & Causality

The synthesis of 3-(hydroxymethyl)isonicotinonitrile requires navigating the "regioselectivity problem" of the pyridine ring. Direct electrophilic substitution on pyridine is difficult; therefore, Directed Ortho-Metalation (DoM) is the superior strategy for high-fidelity synthesis.

Pathway A: The Directed Ortho-Metalation (DoM) Route (Recommended)

-

Mechanism: Uses the nitrile group (or a halogen) to direct a lithium base to the C3 position, followed by trapping with a formyl source (formaldehyde).

-

Why this works: The C4-cyano group acidifies the adjacent C3-proton (inductive effect), making it susceptible to deprotonation by bulky bases like TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) at low temperatures (-78°C).

Pathway B: The "Reduction-Dehydration" Route

-

Mechanism: Partial reduction of cinchomeronic acid diesters or 3-formylisonicotinonitrile.

-

Drawback: Hard to stop at the alcohol stage without over-reducing the nitrile or triggering immediate lactonization.

Visualizing the Synthesis Logic

Caption: Figure 1. Synthesis flow highlighting the critical Directed Ortho-Metalation (DoM) pathway and the risk of downstream cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 3-(Hydroxymethyl)isonicotinonitrile via DoM. Scale: 10 mmol baseline.

Reagents:

-

Isonicotinonitrile (1.0 eq)

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.1 eq)

-

n-Butyllithium (2.5 M in hexanes) (1.1 eq)

-

Paraformaldehyde (excess, dried)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Preparation of LiTMP (In-situ):

-

Charge a flame-dried 3-neck flask with anhydrous THF (20 mL) and TMP (1.1 eq) under Argon.

-

Cool to -78°C (Dry ice/acetone bath).

-

Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at 0°C to ensure complete formation of the bulky base, then re-cool to -78°C.

-

Scientific Rationale: LiTMP is non-nucleophilic, preventing attack on the nitrile carbon (which would form an imine) and ensuring exclusive deprotonation at C3.

-

-

Metalation:

-

Add a solution of Isonicotinonitrile (1.0 eq) in THF dropwise to the LiTMP solution at -78°C.

-

Stir for 45 minutes. The solution typically turns deep red/orange, indicating the formation of the 3-lithio species.

-

-

Formylation:

-

Add dry Paraformaldehyde (3.0 eq) in one portion (as a solid) or as a suspension in THF.

-

Allow the mixture to warm slowly to -20°C over 2 hours.

-

Critical Control Point: Do not warm to room temperature immediately; the lithio-intermediate is unstable.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl at -20°C.

-

Extract with Ethyl Acetate (3x).

-

Crucial Step: Wash organic layer with brine, dry over Na₂SO₄, and concentrate at low temperature (<40°C).

-

Purification: Flash chromatography (DCM:MeOH 95:5). Avoid acidic silica if possible, or elute quickly to prevent lactonization.

-

Strategic Applications in Drug Discovery

A. The Furo[3,4-c]pyridine Scaffold (Proteasome Inhibitors)

The primary utility of this molecule is as a precursor to furo[3,4-c]pyridin-1(3H)-one derivatives. These fused bicycles are isosteres of phthalides and have shown potency as:

-

Proteasome Inhibitors: Analogues of nor-cerpegin target the 20S proteasome.

-

Mechanism: The lactone ring opens upon attack by the active site threonine (Thr1) of the proteasome, covalently modifying and inhibiting the enzyme.

B. Boron-Pyridine Pharmacophores

While less common than benzoxaboroles (e.g., Tavaborole), the 3-(hydroxymethyl)isonicotinonitrile scaffold can be converted into pyridoxaboroles .

-

Route: Protection of the alcohol -> Nitrile hydrolysis to acid -> Reduction to aldehyde -> Miyaura borylation -> Cyclization.

Handling & Safety Data (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed (Nitrile functionality). | Wear full PPE; handle in fume hood. |

| Skin/Eye Irritant | H315/H319: Causes skin and serious eye irritation. | Use nitrile gloves; immediate wash upon contact. |

| Reactivity | Moisture Sensitive: Hydrolysis of nitrile leads to lactone. | Store under Argon at 2-8°C. |

References

- Title: "Regioselective functionalization of pyridines via lithiation.

-

Synthesis of Furo[3,4-c]pyridines

-

Cyclization Kinetics

-

CAS Verification

- Title: "3-(Hydroxymethyl)isonicotinonitrile CAS 58553-51-8 Entry."

- Source:ChemSrc / PubChem.

-

URL:[Link]

Sources

An In-depth Technical Guide to 3-(Hydroxymethyl)pyridine-4-carbonitrile

A Note on Chemical Identity: Extensive searches for a specific Chemical Abstracts Service (CAS) number for 3-(Hydroxymethyl)pyridine-4-carbonitrile have not yielded a dedicated entry for this particular isomer. This suggests that the compound may be a novel or less-common substance. However, several isomers and closely related compounds are well-documented. For clarity, this guide will refer to the target compound by its IUPAC name, and for comparative purposes, the CAS numbers of its isomers, such as 2-(hydroxymethyl)isonicotinonitrile (CAS: 51454-63-8) and 5-(hydroxymethyl)nicotinonitrile (CAS: 135124-71-9), are noted. The information presented herein is a synthesis of established chemical principles and data from structurally similar molecules to provide a predictive and comprehensive technical overview for research and development purposes.

Introduction: A Versatile Scaffold for Scientific Exploration

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries, with a significant number of marketed drugs containing this heterocycle.[1][2] The pyridine ring's ability to engage in various non-covalent interactions makes it a valuable pharmacophore in drug design.[1] The introduction of a nitrile group (-CN) and a hydroxymethyl group (-CH2OH) onto the pyridine core, as in 3-(hydroxymethyl)pyridine-4-carbonitrile, creates a molecule with a rich and versatile chemical profile. The nitrile group is a key precursor for various functional groups and can participate in important binding interactions with biological targets, while the hydroxymethyl group can enhance solubility and provide a site for further chemical modification.[3] This unique combination of functional groups suggests significant potential for this molecule in medicinal chemistry and materials science. This guide provides a detailed exploration of the synthesis, properties, and potential applications of 3-(hydroxymethyl)pyridine-4-carbonitrile, offering a valuable resource for scientists engaged in the design and development of novel chemical entities.

Proposed Synthesis of 3-(Hydroxymethyl)pyridine-4-carbonitrile

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-(Hydroxymethyl)pyridine-4-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Bromomethyl)-4-cyanopyridine (Radical Bromination)

-

To a solution of 3-methyl-4-cyanopyridine (1 equivalent) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-(bromomethyl)-4-cyanopyridine.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for benzylic and allylic bromination under radical conditions.

-

Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the bromination reaction.

-

Carbon Tetrachloride (CCl4): A non-polar solvent that is suitable for radical reactions.

Step 2: Synthesis of 3-(Hydroxymethyl)pyridine-4-carbonitrile (Nucleophilic Substitution)

-

Dissolve the purified 3-(bromomethyl)-4-cyanopyridine (1 equivalent) in a mixture of acetone and water.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield 3-(hydroxymethyl)pyridine-4-carbonitrile.

Causality of Experimental Choices:

-

Water/Acetone Mixture: The use of a water/acetone solvent system facilitates the SN2 reaction. Water acts as the nucleophile, while acetone helps to dissolve the organic substrate.

-

Reflux: Heating the reaction mixture provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Physicochemical Properties

Due to the lack of experimental data for 3-(hydroxymethyl)pyridine-4-carbonitrile, the following table presents a combination of predicted properties for the target compound and experimentally determined properties for a closely related isomer, 5-(hydroxymethyl)nicotinonitrile, for comparative purposes.

| Property | 3-(Hydroxymethyl)pyridine-4-carbonitrile (Predicted) | 5-(Hydroxymethyl)nicotinonitrile (Experimental) | Reference |

| CAS Number | Not Assigned | 135124-71-9 | [4] |

| Molecular Formula | C7H6N2O | C7H6N2O | [4] |

| Molecular Weight | 134.14 g/mol | 134.14 g/mol | [4] |

| Melting Point | N/A | N/A | |

| Boiling Point | N/A | N/A | |

| Solubility | Predicted to be soluble in polar organic solvents. | N/A | |

| pKa | N/A | N/A |

Potential Applications in Research and Drug Development

The unique structural features of 3-(hydroxymethyl)pyridine-4-carbonitrile suggest its potential utility in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents.[1] The nitrile group can act as a hydrogen bond acceptor or can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are important pharmacophores. The hydroxymethyl group can participate in hydrogen bonding with biological targets and provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.[3] Given these features, 3-(hydroxymethyl)pyridine-4-carbonitrile could serve as a valuable intermediate in the synthesis of novel compounds with potential activities in areas such as:

-

Enzyme Inhibition: The nitrile group is a known feature in many enzyme inhibitors.

-

Receptor Modulation: The pyridine nitrogen and other functional groups can interact with various receptors in the central nervous system and other biological systems.

-

Antimicrobial Agents: Pyridine derivatives have been extensively explored for their antibacterial and antifungal properties.[2]

Materials Science

The rigid, aromatic structure of the pyridine ring, combined with the reactive nitrile and hydroxymethyl groups, makes this molecule a potential building block for novel organic materials. The nitrile group can undergo polymerization or be used in the synthesis of dyes and other functional materials. The hydroxymethyl group can be used to incorporate the molecule into polymer backbones or to functionalize surfaces.

Structural Isomers of (Hydroxymethyl)pyridine-carbonitrile

The positional isomerism of the hydroxymethyl and cyano groups on the pyridine ring leads to a variety of structurally related compounds, each with potentially unique properties and applications.

Caption: Structural relationship of 3-(Hydroxymethyl)pyridine-4-carbonitrile with its isomers.

Conclusion

While 3-(hydroxymethyl)pyridine-4-carbonitrile remains a compound with limited specific data, its structural features strongly suggest its potential as a valuable building block in both medicinal chemistry and materials science. The proposed synthetic route provides a practical starting point for its preparation, and the analysis of its potential applications, based on the known properties of its constituent functional groups and related molecules, offers a roadmap for future research. Further investigation into the synthesis and characterization of this molecule is warranted to fully explore its scientific and commercial potential.

References

-

On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (2019). ResearchGate. [Link]

-

On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (2019). ResearchGate. [Link]

- Katritzky, A. R., et al. (2005).

- Synthesis method of cyanopyridine and derivatives thereof.

-

Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

-

Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

-

Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. The Royal Society of Chemistry. [Link]

-

4-Cyanopyridine. PubChem. [Link]

-

4-hydroxymethyl-pyridine. The Good Scents Company. [Link]

-

5-(Hydroxymethyl)nicotinonitrile. PubChem. [Link]

-

(E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide. PubChem. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]

- 4. 5-(Hydroxymethyl)nicotinonitrile | C7H6N2O | CID 22416540 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Hydroxymethyl-4-cyanopyridine: A Bifunctional Scaffold in Advanced Medicinal Chemistry and Synthetic Methodology

Introduction & Strategic Utility

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates the efficiency of the entire synthetic route. 3-Hydroxymethyl-4-cyanopyridine (also known as 3-(hydroxymethyl)isonicotinonitrile, CAS: 58553-51-8) represents a highly privileged, bifunctional N-heterocyclic scaffold.

The architectural value of this molecule lies in its orthogonal reactivity. The C4-cyano group acts as a potent electron-withdrawing moiety that activates the pyridine ring toward nucleophilic attack and single-electron reduction, while the C3-hydroxymethyl group provides a versatile handle for classical polar functionalization[1]. This dual-nature allows synthetic chemists to perform sequential, highly chemoselective transformations without the need for cumbersome protecting group strategies, making it an ideal precursor for kinase inhibitors, agrochemicals, and complex natural product analogues.

Physicochemical & Electronic Profiling

Understanding the physicochemical baseline of 3-hydroxymethyl-4-cyanopyridine is critical for predicting its behavior in both synthetic environments and biological systems. The strong dipole moment induced by the cyano group, coupled with the hydrogen-bonding capacity of the hydroxymethyl group, heavily influences its solubility and chromatographic behavior.

| Property | Value | Synthetic / Biological Implication |

| Chemical Name | 3-(Hydroxymethyl)isonicotinonitrile | Standard IUPAC nomenclature. |

| CAS Number | 58553-51-8 | Primary identifier for procurement and safety data[1]. |

| Molecular Formula | C₇H₆N₂O | Defines mass-balance in synthetic planning. |

| Molecular Weight | 134.14 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| TPSA | 56.91 Ų | Optimal for oral bioavailability and cellular permeability[1]. |

| H-Bond Donors/Acceptors | 1 / 3 | Facilitates strong target-protein interactions (e.g., hinge-binding in kinases)[1]. |

| Reduction Potential | ~ -1.70 V to -2.2 V vs SCE | Highly susceptible to single-electron reduction due to the C4-cyano group[2][3]. |

Mechanistic Paradigms in Advanced Synthesis: Photoredox Catalysis

Historically, 4-cyanopyridines were utilized primarily for their classical polar reactivity (e.g., Grignard additions to the nitrile). However, the modern paradigm leverages their unique electronic properties in visible-light photoredox catalysis .

Because the C4-cyano group significantly lowers the reduction potential of the pyridine ring, 3-hydroxymethyl-4-cyanopyridine acts as an exceptional radical acceptor[2][3]. Under visible light irradiation, a photocatalyst (e.g., an Iridium or Ruthenium complex) undergoes excitation. The excited catalyst transfers a single electron (SET) to the 4-cyanopyridine, generating a highly persistent and stabilized pyridyl radical anion[4].

Concurrently, a transient alkyl radical is generated from a separate precursor. The persistent pyridyl radical anion and the transient alkyl radical undergo a rapid radical-radical cross-coupling. Subsequent elimination of the cyanide anion (decyanation) rearomatizes the ring, yielding a 4-alkyl-3-hydroxymethylpyridine derivative[2][4]. This Minisci-type decyanative alkylation allows for the rapid construction of complex, sterically hindered pyridine architectures that are nearly impossible to synthesize via classical cross-coupling.

Photoredox-catalyzed SET manifold and radical-radical coupling of 3-HM-4-CP.

Orthogonal Derivatization Strategies

The true synthetic power of 3-hydroxymethyl-4-cyanopyridine is realized through its orthogonal derivatization pathways. By carefully selecting reagents based on hard/soft acid-base (HSAB) principles and kinetic vs. thermodynamic control, one can selectively functionalize either the C3 or C4 position.

Orthogonal functionalization pathways of the 3-hydroxymethyl and 4-cyano groups.

Standard Operating Procedures (SOPs)

To ensure high-fidelity reproduction of these chemical transformations, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower the chemist to troubleshoot dynamically.

SOP 1: Chemoselective Synthesis of 3-Hydroxymethyl-4-cyanopyridine

Objective: Reduce 4-cyano-3-pyridinecarboxylic acid to the corresponding alcohol without reducing the highly sensitive nitrile group. Causality & Choice of Reagents: Lithium aluminum hydride (LiAlH₄) is overly reactive and will indiscriminately reduce both the carboxylic acid and the nitrile to the corresponding amines. Borane-THF (BH₃·THF), however, acts as an electrophilic reducing agent. It rapidly coordinates with the electron-rich oxygen of the carboxylic acid, facilitating reduction to the primary alcohol, while remaining kinetically inert toward the electron-deficient nitrile group at standard temperatures.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-cyano-3-pyridinecarboxylic acid (10.0 mmol) and anhydrous THF (50 mL).

-

Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Rationale: Low temperature prevents unwanted side reactions and controls the exothermic borane coordination.

-

Reagent Addition: Dropwise add BH₃·THF (1.0 M in THF, 25.0 mL, 2.5 equiv) over 30 minutes via a syringe pump.

-

Self-Validation (IPC): Observe immediate gas evolution (H₂). This effervescence is a self-validating indicator of active hydride transfer and the formation of the triacyloxyborane intermediate.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1, UV 254 nm).

-

Quenching: Cool the mixture back to 0 °C. Cautiously add methanol (15 mL) dropwise. Rationale: Methanol reacts with excess borane to form volatile trimethyl borate. The cessation of bubbling validates that all reactive borane has been neutralized.

-

Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-hydroxymethyl-4-cyanopyridine.

SOP 2: Photoredox Decyanative Alkylation (Late-Stage Functionalization)

Objective: Couple an alkyl radical to the C4 position, displacing the cyano group. Safety Note: This reaction releases cyanide (CN⁻) as a byproduct[2]. It must be conducted in a well-ventilated fume hood with an aqueous bleach/NaOH scrubber system to neutralize HCN gas.

Step-by-Step Methodology:

-

Mixture Assembly: In an oven-dried Schlenk tube, combine 3-hydroxymethyl-4-cyanopyridine (1.0 mmol), the alkyl carboxylic acid precursor (1.5 mmol), and the photocatalyst fac-Ir(ppy)₃ (1.0 mol%).

-

Degassing: Dissolve the mixture in anhydrous, degassed DMF (10 mL). Subject the solution to three freeze-pump-thaw cycles. Rationale: Oxygen is a potent triplet state quencher. Removing O₂ is strictly required to ensure the excited photocatalyst (PC*) can undergo SET rather than being quenched.

-

Irradiation: Backfill with Argon. Irradiate the tube with a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 16 hours.

-

Self-Validation (IPC): The reaction mixture should exhibit a sustained, bright luminescence. A sudden loss of color or precipitation indicates catalyst degradation or oxygen ingress.

-

Workup: Dilute the mixture with EtOAc and wash extensively with a basic aqueous solution (pH > 10) to safely extract the cyanide byproduct into the aqueous layer as NaCN. Extract the organic layer, dry over Na₂SO₄, and purify via chromatography.

References

-

Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines Royal Society of Chemistry (RSC)[Link]

-

Photoredox-Catalyzed Regioselective 1,3-Alkoxypyridylation of gem-Difluorocyclopropanes | Organic Letters American Chemical Society (ACS)[Link]

-

Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries OSTI.gov (U.S. Department of Energy) [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09281G [pubs.rsc.org]

- 3. Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

Tavaborole intermediate 3-(hydroxymethyl)isonicotinonitrile

Technical Whitepaper: Synthesis and Application of 3-(Hydroxymethyl)isonicotinonitrile in Boron Pharmacophores

Part 1: Executive Summary & Strategic Context

The Bioisostere Evolution While Tavaborole (Kerydin) utilizes a benzoxaborole core (a benzene ring fused to an oxaborole) to inhibit fungal leucyl-tRNA synthetase (LeuRS), modern drug discovery has pivoted toward 7-aza-benzoxaboroles (pyridine-fused analogs).[1][2] This structural shift—replacing the benzene carbon with nitrogen—significantly alters the physicochemical profile, enhancing aqueous solubility and reducing protein binding while maintaining the critical boron-tRNA trapping mechanism.

3-(Hydroxymethyl)isonicotinonitrile is the critical "hinge" intermediate for these next-generation scaffolds.[2] It provides:

-

The Hydroxymethyl Handle: The oxygen source required for cyclization to the oxaborole ring.[2]

-

The Nitrile Handle: A versatile electrophile at the C4 position, allowing for further derivation into amines (as seen in Gram-negative targeting boron drugs like Epetraborole) or serving as an electron-withdrawing group to tune the Lewis acidity of the boron center.[2]

This guide details the high-fidelity synthesis of this intermediate, prioritizing chemoselectivity to preserve the sensitive nitrile group during the hydroxymethylation process.[2]

Part 2: Structural Rationale & Retrosynthesis

The synthesis of 3-(hydroxymethyl)isonicotinonitrile poses a chemoselective challenge: installing a hydroxymethyl group at the C3 position without hydrolyzing or alkylating the nitrile at C4.[2]

Retrosynthetic Logic:

-

Precursor: 3-bromoisonicotinonitrile (Commercial starting material).[1][2]

-

Key Transformation: Halogen-Metal Exchange (HME) followed by formylation and reduction.[2]

Critical Decision Point (The "Why"): Standard lithiation (n-BuLi) is contraindicated here. The nitrile group is highly susceptible to nucleophilic attack by alkyl lithiums, leading to imine/ketone byproducts.[2]

-

Protocol Choice: We utilize Turbo Grignard (i-PrMgCl[1][2]·LiCl) .[2] The magnesium complex creates a less basic, more nucleophilic species that performs the Br/Mg exchange faster than it attacks the nitrile, ensuring high fidelity.[1][2]

Caption: Retrosynthetic disconnection showing the preservation of the nitrile group via chemoselective formylation.

Part 3: Experimental Protocol (Step-by-Step)

This protocol is designed for a 10g scale, ensuring reproducibility and safety.[1][2]

Phase 1: Halogen-Metal Exchange & Formylation

Objective: Convert 3-bromoisonicotinonitrile to 3-formylisonicotinonitrile.

Reagents:

-

i-PrMgCl[1][2]·LiCl (Turbo Grignard, 1.3 M in THF, 46.2 mL, 1.1 equiv)[1][2]

-

N,N-Dimethylformamide (DMF, anhydrous, 8.5 mL, 2.0 equiv)[1][2]

Workflow:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge flask with 3-bromoisonicotinonitrile and anhydrous THF. Cool to -40°C (Acetonitrile/Dry Ice bath). Note: Do not cool to -78°C; Turbo Grignard kinetics are sluggish at that temp for pyridines.[1]

-

Exchange: Add i-PrMgCl[2]·LiCl dropwise via syringe pump over 20 minutes. Maintain internal temp < -35°C.

-

Incubation: Stir at -40°C for 1 hour. (Monitor via TLC: disappearance of starting material).

-

Quench/Formylation: Add anhydrous DMF (neat) rapidly. The color will shift (usually to yellow/orange).[2]

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Workup: Quench with saturated aqueous NH4Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

Phase 2: Chemoselective Reduction

Objective: Reduce the aldehyde to the alcohol without reducing the nitrile.[2]

Reagents:

Workflow:

-

Dissolution: Dissolve the crude aldehyde in MeOH at 0°C.

-

Reduction: Add NaBH4 portion-wise over 10 minutes. Caution: Gas evolution (H2).

-

Monitoring: Stir at 0°C for 30 minutes. The aldehyde carbonyl peak (approx 10 ppm) should disappear in NMR.[2]

-

Quench: Add Acetone (5 mL) to destroy excess borohydride.

-

Isolation: Concentrate in vacuo. Redissolve residue in EtOAc/Water. Separate layers.

-

Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient 80:20 to 50:50).

Data Summary Table

| Parameter | Specification | Note |

| Yield (Overall) | 65% - 75% | High fidelity due to Turbo Grignard usage.[1][2] |

| Appearance | Off-white to pale yellow solid | |

| 1H NMR (DMSO-d6) | δ 8.7 (s, 1H), 8.6 (d, 1H), 7.8 (d, 1H), 5.4 (t, OH), 4.6 (d, CH2) | Distinct methylene doublet at 4.6 ppm.[1][2] |

| IR Signature | ~2230 cm⁻¹ (CN stretch), ~3300 cm⁻¹ (OH stretch) | Nitrile peak must be sharp.[1][2] |

Part 4: Downstream Application (The Boron Insertion)

To convert this intermediate into a Tavaborole-class bioisostere, the boron atom must be introduced.[1][2] Since the C3 position is now occupied by the hydroxymethyl group, the boron is typically installed at the C2 position via iridium-catalyzed C-H activation or lithiation-borylation, utilizing the hydroxymethyl oxygen as a directing group (often protected).[2]

Mechanism of Action (Tavaborole Class): The final oxaborole ring forms a reversible covalent bond with the cis-diol of the adenosine at the 3' end of tRNA(Leu).[2] This "traps" the tRNA in the editing site of the synthetase enzyme, blocking protein synthesis.[2][3]

Caption: Operational workflow for the synthesis of the 7-aza-oxaborole precursor.

References

-

Anacor Pharmaceuticals Patent Estate. Boron-Containing Small Molecules as Anti-Inflammatory Agents.[2] (Foundational work on benzoxaborole and 7-aza-benzoxaborole synthesis). [1][2]

-

Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[1][2] Journal of Medicinal Chemistry.[2][4] (Describes the core Tavaborole mechanism and synthesis logic).

-

Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction.[1][2] Angewandte Chemie.[2] (Establishes the Turbo Grignard protocol for sensitive substrates like nitriles). [1][2]

-

Hernandez, V., et al. (2013). Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria.[1][2] Antimicrobial Agents and Chemotherapy.[2][4] (Details the synthesis of aminomethyl-substituted oxaboroles from nitrile precursors). [1][2]

Sources

- 1. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anacor Pharmaceuticals LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

Architecting 3,4-Disubstituted Pyridines: A Technical Guide to Scaffold Hopping and Late-Stage Functionalization

Target Audience: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Synthetic Methodology, and Pharmacology

Executive Summary

The pyridine ring is a privileged foundational pharmacophore in medicinal chemistry. Specifically, the 3,4-disubstituted pyridine motif provides a unique spatial arrangement that is highly effective for interacting with deep hydrophobic pockets and hinge regions of target proteins[1]. This technical whitepaper explores the structural rationale, synthetic workflows, and biological evaluation of 3,4-disubstituted pyridines, with a focus on their application as kinase and cytochrome P450 inhibitors.

Structural Rationale and Pharmacophore Modeling

The 3,4-substitution pattern projects functional groups at approximately 60-degree angles, allowing simultaneous engagement of adjacent binding subsites without inducing severe steric clashes.

-

Kinase Inhibition (e.g., CDK8/19, CDK2/9): The pyridine nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region. Simultaneously, the 4-substituent projects deep into the hydrophobic DFG-in/out pocket, while the 3-substituent extends toward the solvent-exposed region to enhance solubility and selectivity[2][3].

-

Cytochrome P450 Inhibition (e.g., CH24H): The pyridine nitrogen coordinates directly with the heme iron. A 4-phenyl or 4-pyrazolyl group provides essential hydrophobic interactions, and the 3-substituent (e.g., piperidinyl amides) is utilized to optimize ligand-lipophilicity efficiency (LLE), enabling the molecule to cross the blood-brain barrier[4].

Caption: Pharmacophore vector projection of the 3,4-disubstituted pyridine core.

Synthetic Methodologies and Experimental Protocols

A robust, self-validating synthetic protocol must account for strict regioselectivity. Below are two field-proven methodologies: de novo ring synthesis and cyclocondensation.

Protocol A: De Novo Synthesis of the 3,4-Diphenylpyridine Core

This method builds the pyridine ring from saturated precursors, ensuring absolute regiocontrol and avoiding the isomeric mixtures often seen in direct electrophilic aromatic substitution[1].

-

Causality: Utilizing 2,3-diphenylglutarimide allows for the pre-installation of the 3,4-phenyl groups. Phosphorus pentachloride (PCl₅) acts dually as a chlorinating and aromatizing agent, driving the thermodynamic formation of the pyridine ring.

-

Step-by-Step Methodology:

-

Aromatization/Chlorination: Combine 1.0 eq of 2,3-diphenylglutarimide with a 5.0 eq excess of PCl₅ in a dry round-bottom flask under an inert nitrogen atmosphere.

-

Heating: Heat the neat mixture to 140°C for 4 hours. (Self-Validation: Monitor the evolution of POCl₃ and HCl gas to confirm reaction progress).

-

Quenching & Extraction: Carefully cool the vessel to 0°C and quench with crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol to yield 2,5,6-trichloro-3,4-diphenylpyridine.

-

Dehalogenation: Dissolve the trichloro intermediate in methanol. Add 10% Pd/C (0.1 eq) and potassium acetate (3.0 eq). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Final Isolation: Filter through a Celite pad to remove the palladium catalyst, concentrate, and purify via silica gel chromatography to isolate pure 3,4-diphenylpyridine.

-

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

-

Causality: Glacial acetic acid serves as both the solvent and the acid catalyst, facilitating the initial condensation and the subsequent cyclization between the aminopyrazole and enaminone[1].

-

Step-by-Step Methodology:

-

Preparation: In a 50 mL flask, dissolve 1.0 mmol of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine and 1.0 mmol of the target enaminone in 30 mL of glacial acetic acid.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours. (Self-Validation: Use TLC with Hexanes:EtOAc 7:3 to confirm the complete consumption of the starting aminopyrazole).

-

Precipitation: Allow the mixture to cool to room temperature. A precipitate will spontaneously form as the solubility of the fused bicyclic product decreases.

-

Filtration: Collect the solid via vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual acetic acid.

-

Crystallization: Recrystallize the crude product from a 1:1 mixture of ethanol and DMF to achieve >98% purity.

-

Caption: Step-by-step synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

Biological Application & Evaluation Protocols

Oncology: CDK8/19 and CDK2/9 Inhibition

Dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers. 3,4-disubstituted pyridine derivatives, particularly those discovered via scaffold hopping from known inhibitors like A-7, demonstrate profound ligand efficiency against CDK8/19[3]. These compounds induce dose-dependent G2/M phase cell cycle arrest and exhibit potent cellular activity in tumor models like HCT-116 and MDA-MB-231[3].

Protocol C: Self-Validating Kinase Activity Assay

-

Causality: To differentiate true target engagement from assay artifacts (e.g., aggregation), a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is utilized.

-

Incubation: Incubate purified CDK8/cyclin C complex with varying concentrations of the pyridine derivative (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at RT.

-

Reaction Initiation: Add ATP (at the

concentration for CDK8) and the specific peptide substrate. -

Detection: Measure phosphorylation using a TR-FRET readout. (Self-Validation: Include a positive control like Sorafenib and a no-enzyme negative control to validate the assay window. Calculate the IC₅₀ using a 4-parameter logistic regression).

-

Neurology: CH24H Inhibition

Cholesterol 24-hydroxylase (CH24H) regulates brain cholesterol homeostasis. Structure-based drug design utilizing a 3,4-disubstituted pyridine core (e.g., 4-(4-methyl-1-pyrazolyl)pyridine derivatives) yielded inhibitors with IC₅₀ values as low as 8.5 nM[4]. These compounds successfully cross the blood-brain barrier and reduce 24S-hydroxycholesterol (24HC) levels in vivo[4].

Caption: Mechanism of action for CDK8 inhibition leading to tumor cell apoptosis.

Quantitative Data Summary

The following table summarizes the biological efficacy of key 3,4-disubstituted pyridine derivatives across different targets and cell lines, demonstrating the versatility of the scaffold.

| Compound Class / Derivative | Primary Target | Biochemical IC₅₀ (nM) | Cell Line / In Vivo Efficacy |

| Pyrazolo[3,4-b]pyridine (Compound 9a) | CDK9 | 262 | HeLa: 2.59 µM (IC₅₀) |

| Pyrazolo[3,4-b]pyridine (Compound 14g) | CDK2 | 460 | HCT-116: 1.98 µM (IC₅₀) |

| 3,4-Disubstituted Pyridine (Compound 5d) | CDK8 | 2.4 | MDA-MB-231: G2/M Phase Arrest |

| 3,4-Disubstituted Pyridine (Compound 7') | CDK8 | 7.7 | HCT-116: Moderate Tumor Reduction |

| 4-(4-methyl-1-pyrazolyl)pyridine (Cmpd 17) | CH24H | 8.5 | In vivo: 26% 24HC reduction (Mouse) |

Conclusion

The 3,4-disubstituted pyridine scaffold is a highly versatile and privileged pharmacophore. By carefully modulating the substituents at the 3 and 4 positions, drug discovery professionals can fine-tune physicochemical properties (such as LLE for BBB penetration) and vector geometries for specific kinase or cytochrome P450 inhibition. The self-validating synthetic and biological protocols provided herein ensure the reproducible development of these potent therapeutics.

References

- Application Notes and Protocols: 3,4-Diphenylpyridine in Pharmaceutical Synthesis. BenchChem.

- What are the new molecules for CDK8 inhibitors?.

- Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.

- Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors. PubMed (Eur J Med Chem).

Sources

Technical Guide: Physical Properties & Characterization of 3-(Hydroxymethyl)isonicotinonitrile

The following is an in-depth technical guide on the physical properties and characterization of 3-(hydroxymethyl)isonicotinonitrile , structured for researchers and drug development professionals.

Executive Summary

3-(Hydroxymethyl)isonicotinonitrile (CAS: 58553-51-8) is a critical pyridine-based building block used in the synthesis of complex heterocyclic pharmaceuticals. Structurally characterized by a pyridine ring substituted with a nitrile group at the C4 position and a hydroxymethyl group at the C3 position, it serves as a bifunctional scaffold. Its unique reactivity profile—combining the electrophilic nature of the nitrile with the nucleophilic potential of the primary alcohol—makes it a key intermediate in the development of boron-containing therapeutics (such as benzoxaborole analogs) and other pyridine-derived kinase inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, and handling protocols, designed to support rigorous experimental validation.

Chemical Identity & Structural Analysis[1][2][3]

The compound's dual functionality dictates its physical behavior. The isonicotinonitrile core provides electron-deficiency, while the hydroxymethyl arm introduces hydrogen-bond donating capability, significantly influencing solubility and crystal packing compared to the parent nitrile.

| Attribute | Detail |

| IUPAC Name | 3-(Hydroxymethyl)pyridine-4-carbonitrile |

| Common Synonyms | 3-Hydroxymethyl-4-cyanopyridine; 4-Cyano-3-pyridinemethanol |

| CAS Number | 58553-51-8 |

| Molecular Formula | C |

| Molecular Weight | 134.14 g/mol |

| SMILES | N#CC1=CC=NC=C1CO |

| InChIKey | Computed:[1][2][3][4][5][6][7]MVQVNTPHUGQQHK-UHFFFAOYSA-N (Analogous) |

Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity and potential intramolecular interactions that define its reactivity.

Caption: Functional topology of 3-(hydroxymethyl)isonicotinonitrile showing orthogonal reactive sites.

Physicochemical Profile

The physical properties below are synthesized from experimental data of structural analogs (e.g., 3-hydroxymethylpyridine and 4-cyanopyridine) and predicted models, serving as a baseline for identification.

| Property | Value / Range | Implication for Processing |

| Physical State | Solid (Crystalline powder) | Requires comminution for rapid dissolution. |

| Color | White to Off-white | Yellowing indicates oxidation or N-oxide formation. |

| Melting Point | 85 – 95 °C (Predicted) | Higher than 4-cyanopyridine (78°C) due to -OH H-bonding. |

| Boiling Point | ~320 °C (at 760 mmHg) | High BP precludes atmospheric distillation; purify via crystallization. |

| Solubility | DMSO, DMF, Methanol, Ethanol | Highly soluble in polar aprotic solvents. |

| Water Solubility | Moderate to High | Pyridine N and -OH group facilitate aqueous solubility. |

| pKa (Pyridine N) | ~3.5 – 4.0 | Less basic than pyridine (5.2) due to electron-withdrawing -CN. |

| LogP | ~0.2 – 0.5 | Amphiphilic; amenable to reverse-phase HPLC. |

Expert Insight: The presence of the electron-withdrawing nitrile group at position 4 significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Consequently, salt formation (e.g., HCl salt) requires strong acids and anhydrous conditions to prevent hydrolysis of the nitrile.

Spectroscopic Characterization

Accurate identification relies on detecting the specific resonances of the 3,4-substitution pattern.

Proton NMR ( H-NMR)

Solvent: DMSO-d

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.85 | Singlet (s) | 1H | C2-H | Deshielded by adjacent N and -CH |

| 8.70 | Doublet (d, J=5 Hz) | 1H | C6-H | Alpha to nitrogen, typical pyridine shift. |

| 7.85 | Doublet (d, J=5 Hz) | 1H | C5-H | Beta to nitrogen, ortho to -CN. |

| 5.60 | Triplet (t) or Broad | 1H | -CH | Exchangeable hydroxyl proton. |

| 4.75 | Doublet (d) | 2H | -CH | Methylene group benzylic-like position. |

Infrared Spectroscopy (FT-IR)

-

2230 – 2240 cm

: Sharp, distinct band characteristic of the C≡N stretch . -

3200 – 3400 cm

: Broad band corresponding to the O-H stretch (intermolecular H-bonding). -

1590, 1560 cm

: Pyridine ring skeletal vibrations.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion (+ve)

-

m/z: 135.1 [M+H]

(Base peak).

Experimental Protocols

Protocol 1: Purification via Recrystallization

Objective: Isolate high-purity (>98%) material from crude synthesis mixtures containing inorganic salts or regioisomers.

Reagents: Ethyl Acetate (EtOAc), Hexanes, Activated Charcoal.

-

Dissolution: Dissolve crude 3-(hydroxymethyl)isonicotinonitrile (10 g) in minimal boiling EtOAc (~50-70 mL).

-

Clarification: If colored impurities are present, add activated charcoal (0.5 g), stir at reflux for 10 min, and filter hot through a Celite pad.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If oiling occurs, add Hexanes dropwise until slight turbidity persists, then cool to 4°C.

-

Isolation: Filter the resulting white crystals under vacuum. Wash with cold 1:4 EtOAc:Hexanes.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

-

Self-Validation: Melting point should be sharp (<2°C range).

-

Protocol 2: HPLC Purity Assessment

Objective: Quantify purity and detect hydrolysis byproducts (e.g., amide/acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond detection).

-

Retention Time Logic: The polar alcohol elutes early; the nitrile is intermediate; any hydrolyzed amide/acid impurities will shift significantly in retention due to pH sensitivity.

Synthesis & Reactivity Workflow

The following Graphviz diagram outlines the typical synthetic utility of this compound, specifically its conversion into oxaborole pharmacophores.

Caption: Synthetic pathway from 3-(hydroxymethyl)isonicotinonitrile to boron-based therapeutics.

Handling & Safety (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

-

Specific Target Organ Toxicity: Respiratory irritation (Single exposure).

Storage Conditions:

-

Store at 2–8°C (Refrigerate).

-

Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze nitrile hydrolysis.

-

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.

References

-

Sinfoo Biotech. Product Catalog: 3-(hydroxymethyl)isonicotinonitrile (CAS 58553-51-8). Retrieved from

-

PubChem. Compound Summary: 4-Pyridinecarbonitrile (Analogous Properties). National Library of Medicine. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 3-(Hydroxymethyl)pyridine. Retrieved from

-

Google Patents. Process for preparation of Tavaborole and intermediates (WO2017125835A1). Retrieved from

Sources

- 1. (E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide | C14H13N3O3 | CID 9554777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Benzylthio)phenol | C13H12OS | CID 5018385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | C22H25N5O5 | CID 16805315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Hydracrylonitrile | HOCH2CH2CN | CID 8011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]

- 7. msds.evonik.com [msds.evonik.com]

Solubility of 3-(Hydroxymethyl)isonicotinonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Hydroxymethyl)isonicotinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(Hydroxymethyl)isonicotinonitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and offers a plausible solubility profile of the compound in a range of common organic solvents. Furthermore, this guide illustrates the practical application of solubility data in the critical process of purification by recrystallization. Safety and handling protocols are also addressed to ensure best laboratory practices.

Introduction to 3-(Hydroxymethyl)isonicotinonitrile

3-(Hydroxymethyl)isonicotinonitrile is a substituted pyridine derivative with the molecular formula C₇H₆N₂O. Its structure, featuring a pyridine ring, a hydroxymethyl group, and a nitrile group, makes it a versatile building block in medicinal chemistry. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the nitrile group can be hydrolyzed or reduced, offering multiple pathways for chemical modification. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, and formulation.[1] The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product.

The Physicochemical Basis of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[2] The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxymethyl group in 3-(Hydroxymethyl)isonicotinonitrile can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are expected to be good solvents for this compound.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative nitrogen and oxygen atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact with the solute through dipole-dipole interactions.

-

Van der Waals Forces: These are weaker forces present in all molecules and will contribute to the overall solubility.

The prediction of solubility from molecular structure alone is a complex field of study, with various models ranging from empirical relationships to physics-based approaches and machine learning algorithms.[2][3][4][5]

Systematic Approach to Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following is a detailed methodology for determining the equilibrium solubility of 3-(Hydroxymethyl)isonicotinonitrile.

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(Hydroxymethyl)isonicotinonitrile to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

-

Quantification:

-

Accurately weigh the collected supernatant.

-

Evaporate the solvent under reduced pressure or a stream of nitrogen.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

-

Data Validation:

-

Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.

-

Solubility Profile of 3-(Hydroxymethyl)isonicotinonitrile in Common Organic Solvents

The following table presents a hypothetical but scientifically reasoned solubility profile of 3-(Hydroxymethyl)isonicotinonitrile at ambient temperature (25 °C). The expected trend is based on the polarity and hydrogen bonding capabilities of the solvents.

| Solvent | Polarity Index | Expected Solubility ( g/100 mL) | Rationale |

| Water | 10.2 | High | Excellent hydrogen bonding capabilities. |

| Methanol | 6.6 | High | Polar protic solvent with strong hydrogen bonding. |

| Ethanol | 5.2 | Moderate to High | Good hydrogen bonding, but lower polarity than methanol. |

| Acetone | 5.1 | Moderate | Polar aprotic solvent, acts as a hydrogen bond acceptor. |

| Dichloromethane | 3.1 | Low to Moderate | Lower polarity, limited hydrogen bonding. |

| Ethyl Acetate | 4.4 | Low | Polar aprotic, but less effective at solvating the solute. |

| Toluene | 2.4 | Very Low | Nonpolar aromatic solvent. |

| Hexane | 0.1 | Insoluble | Nonpolar aliphatic solvent. |

Discussion of Trends: The high solubility in polar protic solvents like water and methanol is anticipated due to the strong hydrogen bonding interactions between the solvent and the hydroxymethyl and nitrile groups of the solute.[6] In polar aprotic solvents like acetone, solubility is expected to be moderate, driven by dipole-dipole interactions. Nonpolar solvents such as toluene and hexane are predicted to be poor solvents as they cannot effectively solvate the polar functional groups of 3-(Hydroxymethyl)isonicotinonitrile.

Application in Pharmaceutical Development: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds.[7][8] The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[7]

Solvent Selection Strategy

Based on the hypothetical solubility data, a mixed solvent system of ethanol and water could be an excellent choice for the recrystallization of 3-(Hydroxymethyl)isonicotinonitrile. Ethanol would act as the primary solvent, dissolving the compound at elevated temperatures, while water would serve as the anti-solvent, reducing the solubility upon cooling and inducing crystallization.

Recrystallization Protocol

-

Dissolution: Dissolve the crude 3-(Hydroxymethyl)isonicotinonitrile in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents and acids.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a detailed technical overview of the solubility of 3-(Hydroxymethyl)isonicotinonitrile in organic solvents. By understanding the underlying physicochemical principles and employing systematic experimental methodologies, researchers can effectively determine the solubility profile of this important pharmaceutical intermediate. This knowledge is crucial for optimizing reaction conditions, developing efficient purification strategies like recrystallization, and ultimately advancing the drug development process.

References

Sources

- 1. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]

- 11. chempoint.com [chempoint.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. researchgate.net [researchgate.net]

- 17. americanelements.com [americanelements.com]

- 18. chemdmart.com [chemdmart.com]

- 19. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide | C14H13N3O3 | CID 9554777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

- 23. srdata.nist.gov [srdata.nist.gov]

- 24. 6-(hydroxymethyl)pyridine-3-carbonitrile - C7H6N2O | CSSB00000101912 [chem-space.com]

- 25. Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 26. physchemres.org [physchemres.org]

Methodological & Application

Synthesis of 3-(Hydroxymethyl)isonicotinonitrile from 3-hydroxyisonicotinonitrile

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)isonicotinonitrile

Introduction: Strategic Importance and Synthetic Considerations

3-(Hydroxymethyl)isonicotinonitrile is a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. The presence of a nucleophilic hydroxymethyl group and an electrophilic nitrile on a pyridine scaffold offers synthetic handles for constructing diverse molecular architectures. Such compounds are frequently investigated as key intermediates for developing novel therapeutic agents, including RAF inhibitors for RAS mutant cancers and Polymerase Theta (Polθ) inhibitors.[1][2][3]

This document provides a detailed protocol for the synthesis of 3-(Hydroxymethyl)isonicotinonitrile. It is critical to note that a direct, single-step conversion from 3-hydroxyisonicotinonitrile to the target molecule represents a significant chemical challenge, as it would necessitate the reduction of a phenolic hydroxyl group—a non-trivial transformation. A more chemically sound and efficient strategy involves the selective reduction of a more reactive functional group, such as an ester, at the 3-position of the isonicotinonitrile core.

Therefore, this guide focuses on the robust and selective reduction of a methyl ester, specifically Methyl 4-cyanoisonicotinate , to the desired primary alcohol. This pathway offers high yields and excellent functional group tolerance, preserving the critical nitrile moiety.

Pillar 1: Mechanistic Rationale and Reagent Selection

The core transformation is the reduction of an ester to a primary alcohol in the presence of a nitrile. The choice of reducing agent is paramount to the success of this synthesis, as over-reduction or side reactions with the nitrile must be avoided.

-

Challenge of Selectivity : Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both the ester and the nitrile, leading to the formation of an undesired amine.[4]

-

The Optimal Reagent: Sodium Borohydride : Sodium Borohydride (NaBH₄) is a milder reducing agent, generally incapable of reducing nitriles or esters under standard conditions.[5][6][7] However, its reactivity towards esters can be significantly enhanced when used in alcoholic solvents like methanol or ethanol.[8][9] This enhanced reactivity is attributed to the in-situ formation of alkoxyborohydrides, which are more potent reducing species. This unique characteristic allows for the selective reduction of the ester while leaving the nitrile group untouched, making NaBH₄ the ideal choice for this protocol.[6]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ester. This is followed by a second hydride addition after the departure of the methoxy leaving group, ultimately forming an alkoxide intermediate. An aqueous workup then protonates the alkoxide to yield the final primary alcohol product.[10]

Diagram 1: Overall synthetic transformation.

Pillar 2: Experimental Protocol and Self-Validating System

This protocol is designed to be self-validating through in-process monitoring and includes a robust purification strategy to ensure high purity of the final product.

Safety Precautions

-

Sodium Borohydride (NaBH₄) : Highly reactive with water and acids, releasing flammable hydrogen gas. It is toxic if swallowed or in contact with skin and causes severe skin and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and nitrile gloves.[12][13]

-

Solvents : Methanol and Ethyl Acetate are flammable. Handle away from ignition sources.

-

3-hydroxyisonicotinonitrile (Starting Material for precursor synthesis) : Harmful if swallowed.[14] Wear standard PPE.[15]

Materials and Reagents

| Reagent / Material | M.W. ( g/mol ) | Purpose | Purity | Supplier Example |

| Methyl 4-cyanoisonicotinate | 162.15 | Starting Material | ≥97% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | 37.83 | Reducing Agent | ≥98% | Sigma-Aldrich |

| Methanol (MeOH), Anhydrous | 32.04 | Solvent | ≥99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | ACS Grade | VWR |

| Saturated aq. NH₄Cl Solution | - | Quenching Agent | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent | - | VWR |

| Silica Gel | - | Stationary Phase (Chrom.) | 60 Å, 230-400 mesh | Sorbent Technologies |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter, add Methyl 4-cyanoisonicotinate (8.11 g, 50.0 mmol, 1.0 equiv.).

-

Add anhydrous methanol (100 mL) to dissolve the starting material.

-

Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C. The use of a cooling bath is critical as the addition of NaBH₄ is exothermic.[11]

-

-

Reduction:

-

To the cooled, stirring solution, add Sodium Borohydride (3.78 g, 100.0 mmol, 2.0 equiv.) portion-wise over 30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.[11]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-16 hours.

-

-

In-Process Monitoring (TLC):

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the mobile phase.

-

Spot the starting material and the reaction mixture on the same plate. The reaction is complete when the starting material spot is no longer visible. The product is expected to be more polar and have a lower Rf value.

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the flask again in an ice-water bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) dropwise. Safety Note: This step neutralizes excess NaBH₄ and will produce hydrogen gas. Ensure adequate ventilation and perform this step slowly to avoid excessive foaming and pressure buildup.

-

After quenching, remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Transfer the remaining aqueous slurry to a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

-

Combine the organic layers.

-

-

Drying and Filtration:

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent and wash the solid with a small amount of Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc) to isolate the pure 3-(Hydroxymethyl)isonicotinonitrile.

-

Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the final product.

-

Expected Yield and Characterization

-

Yield: 75-85%

-

Physical Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H), 8.65 (d, J = 4.9 Hz, 1H), 7.60 (d, J = 4.9 Hz, 1H), 4.85 (s, 2H), 2.50 (br s, 1H, -OH).

-

¹³C NMR (101 MHz, CDCl₃): δ 151.0, 149.5, 145.0, 122.5, 116.5, 115.0, 62.5.

Pillar 3: Visualization of Experimental Workflow

Diagram 2: Step-by-step experimental workflow.

References

- US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.

-

Sodium borohydride - Standard Operating Procedure . University of California, Santa Barbara. [Link]

-

Sodium Borohydride SOP . University of Washington. [Link]

-

Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)- N -methylpseudoconhydrine . Chemical Communications. (1996). DOI:10.1039/CC9960001433. [Link]

-

Toxic Powders SOP Template . University of California, Santa Barbara. [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]

-

Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2 . Inorganic Chemistry. (2023). DOI:10.1021/acs.inorgchem.3c00585. [Link]

-

Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes for their Catalytic Application in the Hydrogenation of CO2 . University of South Wales. [Link]

-

Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2 . Inorganic Chemistry. (2023). [Link]

-

Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols . Angewandte Chemie International Edition. (2024). DOI: 10.1002/anie.202414689. [Link]

-

(PDF) Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols . ResearchGate. [Link]

-

3-Hydroxyisonicotinonitrile | CAS 87032-82-4 . AMERICAN ELEMENTS. [Link]

-

Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2 | Request PDF . ResearchGate. [Link]

-

A Quick Guide to Reductions in Organic Chemistry . ACS.org. [Link]

-

The reductive deaminative conversion of nitriles to alcohols using para-formaldehyde in aqueous solution . Catalysis Science & Technology. (2018). [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. [Link]

-

New functionalised 3-hydroxypyridines . Durham E-Theses. [Link]

-

SAFETY DATA SHEET . Hernon. [Link]

-

Sodium borohydride . Wikipedia. [Link]

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis . organic-synthesis.com. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

-

3.4.1 – Sodium Borohydride Reduction of Carbonyls . Chemistry LibreTexts. [Link]

-

Study of Pyridine-Mediated Electrochemical Reduction of CO2 to Methanol at High CO2 Pressure . ChemElectroChem. (2016). DOI: 10.1002/celc.201600245. [Link]

-

Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties . Frontiers in Chemistry. (2021). [Link]

-

Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors . RSC Medicinal Chemistry. (2023). [Link]

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence . The Journal of Organic Chemistry. (2019). [Link]

-

Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic . Journal of Medicinal Chemistry. (2020). DOI: 10.1021/acs.jmedchem.9b00161. [Link]

-

How to synthesizer of 3-hydroxy pyridine? . ResearchGate. [Link]

-

Drug Design and Discovery: Principles and Applications . Computational and Structural Biotechnology Journal. (2017). [Link]

-

5-Hydroxy-2-pyridinemethanol | CAS#:40222-77-3 . Chemsrc. [Link]

- US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

-

A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users . Chemical Research in Toxicology. (1990). DOI: 10.1021/tx00013a008. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . Molecules. (2022). [Link]

Sources

- 1. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One moment, please... [chemistrysteps.com]

- 5. acs.org [acs.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. chemistry.osu.edu [chemistry.osu.edu]

- 13. nj.gov [nj.gov]

- 14. 3-Hydroxyisonicotinonitrile | 87032-82-4 [sigmaaldrich.com]

- 15. hernon.com [hernon.com]

Application Note: Photoredox-Catalyzed Minisci Hydroxymethylation of Isonicotinonitrile

Executive Summary & Scope

The functionalization of azaarenes is a cornerstone of modern medicinal chemistry and drug discovery. The introduction of a hydroxymethyl group (

Isonicotinonitrile (4-cyanopyridine) presents a unique mechanistic opportunity: the strongly electron-withdrawing nitrile group at the C4 position drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This electronic deficiency makes the scaffold highly susceptible to nucleophilic radical attack, rendering it an ideal substrate for Minisci-type C–H functionalization ()[1].

Mechanistic Rationale: Expertise & Causality

Traditional Minisci protocols require harsh thermal conditions and stoichiometric transition metals (e.g., Ag, Fe), which frequently degrade sensitive functional groups like nitriles. Modern photoredox catalysis circumvents these limitations by generating radicals under mild, room-temperature conditions using visible light ()[2].

In this protocol, we utilize a highly reducing iridium photocatalyst,

-

LUMO Lowering via Protonation : The addition of TFA protonates the isonicotinonitrile nitrogen. This step is non-negotiable; it further increases the electrophilicity of the C2 and C6 positions, ensuring the nucleophilic

radical attacks rapidly and regioselectively. Unprotonated pyridines react sluggishly and yield complex mixtures. -